molecular formula C6H7Cl2NO4 B2886328 3-Chloro-1-methylpyridin-1-ium perchlorate CAS No. 54560-60-0

3-Chloro-1-methylpyridin-1-ium perchlorate

Cat. No.: B2886328
CAS No.: 54560-60-0
M. Wt: 228.03
InChI Key: QDNZKHRDNABPOK-UHFFFAOYSA-M
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Description

3-Chloro-1-methylpyridin-1-ium perchlorate is a pyridinium-based ionic compound consisting of a substituted pyridinium cation paired with a perchlorate (ClO₄⁻) anion. The cation features a chloro (-Cl) substituent at the 3-position and a methyl (-CH₃) group at the 1-position of the pyridine ring. This structure confers unique electronic and steric properties, influencing its solubility, stability, and reactivity.

Properties

IUPAC Name

3-chloro-1-methylpyridin-1-ium;perchlorate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN.ClHO4/c1-8-4-2-3-6(7)5-8;2-1(3,4)5/h2-5H,1H3;(H,2,3,4,5)/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDNZKHRDNABPOK-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC(=C1)Cl.[O-]Cl(=O)(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-methylpyridin-1-ium perchlorate typically involves the reaction of 3-chloropyridine with methyl iodide in the presence of a base, followed by the addition of perchloric acid to form the perchlorate salt . The reaction conditions often include:

    Solvent: Acetone or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures.

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-methylpyridin-1-ium perchlorate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium thiolate or primary amines in polar solvents.

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a thiol would yield a thioether derivative .

Scientific Research Applications

3-Chloro-1-methylpyridin-1-ium perchlorate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Chloro-1-methylpyridin-1-ium perchlorate involves its interaction with molecular targets such as enzymes or receptors. The chlorine and methyl groups on the pyridine ring can influence its binding affinity and specificity. The perchlorate anion may also play a role in stabilizing the compound and facilitating its interactions.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects: Chloro (-Cl) and nitro (-NO₂) groups are electron-withdrawing, increasing cation acidity and stability, whereas methyl (-CH₃) and benzyloxy (-OCH₂C₆H₅) groups are electron-donating .
  • Hydrogen Bonding: Amino (-NH₂) and carboxyl (-COOH) substituents facilitate intermolecular hydrogen bonding, influencing crystal packing and thermal stability .

Physicochemical Properties

Solubility and Stability

  • Perchlorate Anion: All analogs exhibit high solubility in polar solvents (e.g., water, methanol) due to the perchlorate anion’s high solubility (~200 g/L for ammonium perchlorate) . However, bulky substituents (e.g., benzyloxy) reduce solubility in aqueous media .
  • Thermal Stability: Nitro-substituted pyridinium perchlorates (e.g., 2-amino-3-nitropyridinium perchlorate) are prone to decomposition under heat due to the energetic nitro group, whereas chloro and methyl substituents may enhance thermal stability .

Crystallographic Features

  • Crystal Packing: In 6-amino-2-carboxypyridin-1-ium perchlorate, cations form hydrogen bonds with perchlorate anions (N–H···O and O–H···O interactions), creating a layered structure . Similar interactions are expected in this compound, though steric effects from the methyl group may alter packing efficiency.
  • Software Tools : Structural analyses of these compounds rely on crystallographic software like SHELXL, which refines hydrogen-bonding networks and molecular conformations .

Biological Activity

3-Chloro-1-methylpyridin-1-ium perchlorate is a compound that has garnered interest in various fields, particularly in chemistry and biology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure : The compound is characterized by a pyridinic ring with a chlorine atom and a methyl group attached to the nitrogen, along with a perchlorate anion. Its molecular formula is C₆H₆ClN and its molecular weight is approximately 145.57 g/mol.

Synthesis : The synthesis typically involves the reaction of 3-chloropyridine with methyl iodide in the presence of a base, followed by the addition of perchloric acid to form the perchlorate salt. The reaction conditions often include:

  • Solvent : Acetone or other organic solvents
  • Temperature : Room temperature to slightly elevated temperatures
  • Reaction Time : Several hours to ensure complete conversion .

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The specific mechanisms include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thus altering metabolic pathways.
  • Receptor Interaction : It can interact with cellular receptors, potentially influencing signal transduction pathways.
  • Nucleophilic Substitution Reactions : The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of biologically relevant derivatives .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anticancer Activity

Preliminary studies have explored the compound's potential in cancer therapy. For instance, derivatives of pyridine compounds have been shown to inhibit cell proliferation in cancer cell lines, indicating that this compound could have similar effects .

Case Studies

Several case studies highlight the biological implications of this compound:

  • Study on Cell Proliferation : A study demonstrated that modifications of pyridine derivatives led to significant inhibition of cell migration and invasion in A431 vulvar epidermal carcinoma cells, suggesting that similar effects might be observed with this compound .
  • Inhibition Studies : Another investigation focused on enzyme inhibition mechanisms where this compound was shown to effectively inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival .

Research Findings Summary Table

Study FocusFindingsReference
Antimicrobial ActivityInhibits growth of various bacterial strains
Anticancer ActivityInhibits cell proliferation and migration in cancer cells
Enzyme InhibitionEffective inhibition of enzymes involved in metabolism

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